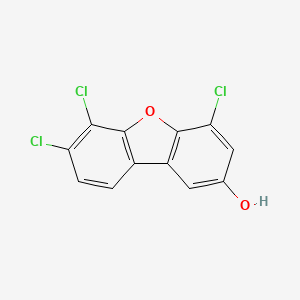

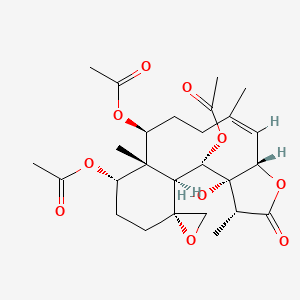

![molecular formula C55H102O6 B1245295 [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate](/img/structure/B1245295.png)

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate is a type of triglyceride, which is an ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate involves the esterification of glycerol with three fatty acids: palmitoleic acid (16:1(9Z)) and arachidic acid (20:0). The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of triglycerides often involves the use of enzymatic methods, where lipases are used to catalyze the esterification of glycerol with fatty acids. This method is preferred due to its specificity and mild reaction conditions, which help in preserving the integrity of the fatty acids .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate can undergo various chemical reactions, including:

Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

Transesterification: The ester bonds can be exchanged with other alcohols to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.

Transesterification: Methanol or ethanol can be used in the presence of a catalyst such as sodium methoxide.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids and glycerol.

Transesterification: Methyl or ethyl esters of the fatty acids.

Scientific Research Applications

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate has various applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.

Biology: Studied for its role in cellular metabolism and energy storage.

Medicine: Investigated for its potential effects on cardiovascular health and metabolic disorders.

Industry: Used in the production of biodiesel through transesterification reactions

Mechanism of Action

The mechanism of action of [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate involves its hydrolysis by lipases to release free fatty acids and glycerol. These free fatty acids can then be oxidized to produce energy or used in the synthesis of other lipids. The glycerol can enter glycolysis or gluconeogenesis pathways .

Comparison with Similar Compounds

Similar Compounds

- TG(16:0/16:0/18:1(9Z))[iso3]

- TG(16:0/16:1(9Z)/16:1(9Z))[iso3]

- TG(16:1(9Z)/18:2(9Z,12Z)/20:0)[iso6]

Uniqueness

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate is unique due to its specific combination of fatty acids, which includes two chains of palmitoleic acid and one chain of arachidic acid. This specific structure can influence its physical properties, such as melting point and solubility, as well as its biological activity .

Properties

Molecular Formula |

C55H102O6 |

|---|---|

Molecular Weight |

859.4 g/mol |

IUPAC Name |

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h20-21,23-24,52H,4-19,22,25-51H2,1-3H3/b23-20-,24-21-/t52-/m1/s1 |

InChI Key |

KKJVTOLWRSMFEP-RLVGKUCASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

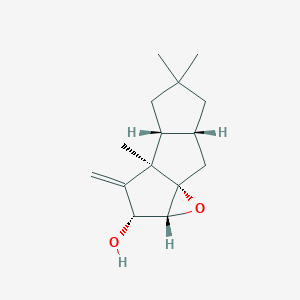

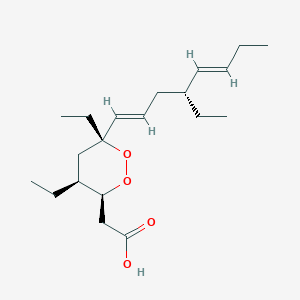

![[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1245221.png)

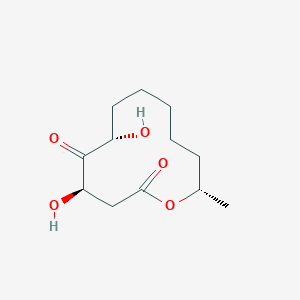

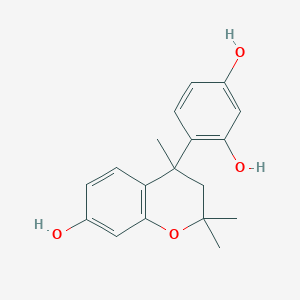

![5-{(1S)-2-[(2R)-4-Benzoyl-2-methyl-piperazin-1-yl]-1-methyl-2-oxo-ethoxy}-4-methoxy-pyridine-2-carboxylic acid methylamide](/img/structure/B1245229.png)

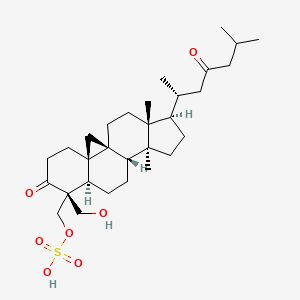

![8-(2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)octylphosphonic acid](/img/structure/B1245235.png)